2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride
CAS No.: 1803583-95-0
VCID: VC2591765
Molecular Formula: C9H12ClFN2O
Molecular Weight: 218.65 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound belonging to the benzamide class. It features an amino group at the second position and a fluoro substituent at the fifth position on the aromatic ring, with two methyl groups attached to the nitrogen atom of the amide group. This compound is of significant interest in medicinal chemistry due to its structural properties, which make it a potential candidate for drug development. Synthesis of 2-Amino-5-Fluoro-N,N-Dimethylbenzamide HydrochlorideThe synthesis of this compound typically involves several steps, starting from commercially available precursors such as 2-amino-5-fluorobenzoic acid or 2-amino-5-fluorobenzoyl chloride. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of the reactions and characterize the final product. Synthesis Steps
Mechanism of Action and Biological ActivityThe mechanism of action for compounds like 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride often involves interaction with biological targets such as enzymes or receptors. The presence of the amino and fluoro groups may enhance binding affinity or selectivity for specific targets. Studies involving structure-activity relationships (SAR) provide data on how modifications to the molecular structure affect biological activity, which is critical for drug design and optimization. Applications and Research FindingsThis compound has potential applications in drug development due to its structural properties. It is used as a pharmaceutical intermediate and may be involved in the synthesis of compounds with therapeutic potential. The compound's unique structure contributes to its diverse applications across scientific disciplines. Applications
Characterization TechniquesCharacterization techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and NMR spectroscopy are used to confirm the identity and purity of the compound. These methods provide detailed structural information and help in assessing the compound's quality and consistency. Characterization Methods
|
---|---|
CAS No. | 1803583-95-0 |
Product Name | 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride |
Molecular Formula | C9H12ClFN2O |
Molecular Weight | 218.65 g/mol |
IUPAC Name | 2-amino-5-fluoro-N,N-dimethylbenzamide;hydrochloride |
Standard InChI | InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H |
Standard InChIKey | WPDFIXCQNQIJGQ-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl |
Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl |
PubChem Compound | 75414598 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume